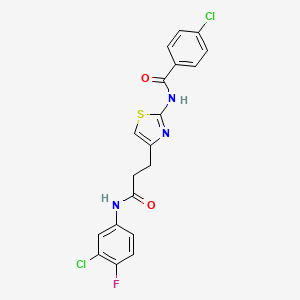
4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2FN3O2S and its molecular weight is 438.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole moiety and a chloro-fluorophenyl group, which are significant for its biological activity. The molecular formula is C18H17Cl2FN4O, with a molecular weight of approximately 372.78 g/mol.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in tumor growth and proliferation. It has been shown to interact with histone deacetylases (HDACs), which play a critical role in cancer cell regulation.
Inhibition of HDACs
Research indicates that similar compounds exhibit selective inhibition of class I HDACs, particularly HDAC3. For instance, bis(2-chloroethyl)-amino-benzamide derivatives have demonstrated significant antiproliferative effects on solid tumor cells with low IC50 values (e.g., 1.30 μM against HepG2 cells) . This suggests that this compound may exhibit comparable activities.
In Vitro Studies
In vitro assays have shown that the compound exhibits potent antitumor activity by inducing apoptosis and cell cycle arrest in cancer cell lines. For example, studies on related compounds have reported significant tumor cell inhibition, supporting the hypothesis that this compound may have similar properties.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| SAHA | Various | 17.25 | HDAC inhibition |
In Vivo Studies
In vivo studies using xenograft models have demonstrated the compound's ability to inhibit tumor growth significantly. For instance, related compounds have shown tumor growth inhibition rates exceeding 48% compared to standard treatments like SAHA . These findings suggest that this compound could be effective in clinical settings.
Case Studies
- Case Study on HDAC Inhibition : A study involving bis(2-chloroethyl)-amino-benzamide highlighted its selective inhibition of HDAC3, leading to significant antitumor effects in both in vitro and in vivo models .
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutics could enhance anticancer efficacy, as seen with improved outcomes when combined with taxol and camptothecin at lower concentrations .
属性
IUPAC Name |
4-chloro-N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-12-3-1-11(2-4-12)18(27)25-19-24-14(10-28-19)6-8-17(26)23-13-5-7-16(22)15(21)9-13/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGORKGXNENDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













